molecular formula C6H9ClF2O2S B3007031 (3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride CAS No. 2166947-04-0

(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride

Cat. No. B3007031
CAS RN: 2166947-04-0
M. Wt: 218.64
InChI Key: UAONRJNNVWEYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various sulfonate and sulfonamide compounds has been explored in the provided studies. For instance, the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide leads to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester . Another study describes the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene through a [2,3] sigmatropic rearrangement of a precursor formed by reacting 3-methylpent-1-en-4-yn-3-ol with methylsulfinyl chloride . These syntheses involve complex rearrangements and decompositions, highlighting the intricate nature of sulfonate chemistry.

Molecular Structure Analysis

The molecular structure of methyl trifluoromethanesulfonate was investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation with specific dihedral angles . Similarly, the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide were studied, showing the formation of cyclic dimers in solution and chain associates in crystal form . These studies provide insights into the conformational properties of sulfonates and sulfonamides, which are crucial for understanding their reactivity and interactions.

Chemical Reactions Analysis

The reactivity of sulfonate and sulfonamide compounds under different conditions has been examined. Electrophile-induced cyclization reactions of 3-methyl-1-methylsulfonylpenta-1,2,4-triene result in various products, including halogenated dienes and heterocyclic compounds, depending on the electrophiles used . The protonation of the carbonyl group in trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide by trifluoromethanesulfonic acid and the formation of solvate H-complexes with weaker acids have also been reported . These findings demonstrate the diverse chemical behavior of these compounds, influenced by their molecular structure and the nature of the reacting species.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonates and sulfonamides are closely related to their molecular structures. The gauche conformation of methyl trifluoromethanesulfonate influences its physical properties, such as bond lengths and angles . The self-association behavior of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in different solvents and its ability to form hydrogen bonds in crystal structures affect its solubility and crystallization . These properties are essential for the practical application of these compounds in various chemical processes and products.

Scientific Research Applications

Electrochemical Properties in Ionic Liquids

(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride, as part of the methanesulfonyl chloride family, plays a role in electrochemical applications. For instance, methanesulfonyl chloride forms a room-temperature ionic liquid with aluminum chloride. This combination has been studied for its electrochemical properties, specifically in the context of vanadium pentoxide films. Such films show potential for reversible sodium intercalation, highlighting the compound's role in energy storage and battery technology (Su, Winnick, & Kohl, 2001).

Synthesis and Antineoplastic Evaluation

Methanesulfonyl chloride derivatives have been evaluated for their antineoplastic (anti-cancer) properties. A study focused on synthesizing analogs of clomesone, a compound including a (methylsulfonyl)methanesulfonate group, to explore their anticancer activity. Such research underlines the potential use of these compounds in developing new cancer treatments (Shealy & Krauth, 1993).

Synthesis Process Studies

The synthesis processes involving methanesulfonyl chloride have been extensively studied. For example, a research explored the synthesis of methyl sulfonamide using methanesulfonyl chloride, delving into the reaction conditions and achieving significant product yields. This demonstrates the compound's importance in chemical synthesis and manufacturing (Zhao Li-fang, 2002).

Preparation from Dimethyl Sulfoxide

Methanesulfonyl chloride has been prepared from dimethyl sulfoxide, showcasing a method that achieves significant yields and highlights the compound's versatility in synthesis and industrial applications (Hanai & Okuda, 1977).

Catalytic Decomposition in Methane Conversions

In a study on methane conversions, the catalytic decomposition of methanesulfonyl chloride played a key role. The presence of SO2 in methane halogenation/chlorination to form methanesulfonyl chloride, followed by catalytic decomposition, showed potential for improving product selectivity, which is crucial in chemical processes (Kang et al., 2017).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride” can be found at the provided link . Please refer to these resources for detailed safety and hazard information.

properties

IUPAC Name

(3,3-difluoro-1-methylcyclobutyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2S/c1-5(4-12(7,10)11)2-6(8,9)3-5/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAONRJNNVWEYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.